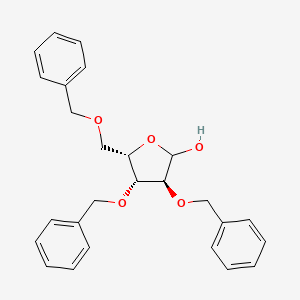

2,3,5-Tri-O-benzyl-L-xylofuranose

Beschreibung

Significance in Carbohydrate Chemistry and Glycoscience Research

In the intricate field of carbohydrate chemistry, protected monosaccharides are indispensable tools. 2,3,5-Tri-O-benzyl-L-xylofuranose serves as a prime example of such a crucial building block. The benzyl (B1604629) groups are widely used as protecting groups due to their stability across a broad spectrum of chemical reactions, yet they can be removed under specific, mild conditions (e.g., hydrogenolysis). This stability allows chemists to perform reactions at the anomeric carbon without affecting the other hydroxyl groups.

Research has shown that modified sugar molecules like this compound can act as inhibitors for certain enzymes. biosynth.com Specifically, it has been investigated for its ability to inhibit glycosidases, such as α-galactosidase and β-glucosidase, which are enzymes that catalyze the hydrolysis of glycosidic bonds. biosynth.com This inhibitory action is of significant interest in glycoscience, as it provides a pathway to developing therapeutic agents that can modulate biological processes involving carbohydrates. The enantiomer, 2,3,5-tri-O-benzyl-D-xylofuranose, has been utilized in the creation of glycomimetics, including iminosugars, which can mimic natural sugars and interfere with carbohydrate metabolism or glycoprotein (B1211001) processing. mdpi.comresearchgate.net

Role as a Chiral Synthon in Complex Molecule Synthesis

A chiral synthon is a stereochemically pure building block used in the synthesis of complex, enantiomerically pure molecules. Chirality is a critical feature of most biologically active molecules, as different enantiomers can have vastly different physiological effects. nih.gov this compound, derived from the "chiral pool" of naturally occurring L-xylose, is a valuable chiral synthon. Its well-defined stereochemistry is transferred to the target molecule during synthesis, a process known as asymmetric synthesis.

While direct examples for the L-isomer are specific, the synthetic utility is clearly demonstrated by its enantiomer, the D-isomer. 2,3,5-Tri-O-benzyl-D-xylofuranose has been successfully employed as a precursor in the synthesis of various complex natural product analogues and bioactive compounds. mdpi.com This highlights the role of the xylofuranose (B8766934) scaffold as a versatile starting material. By applying the principles of asymmetric synthesis, the L-isomer would be the logical starting material for accessing the enantiomers of these compounds or for synthesizing other unique, stereochemically defined molecules. The use of such chiral synthons is a cornerstone of modern medicinal chemistry and drug development. nih.gov

Overview of Key Research Areas and Developments

Current research involving this compound and its derivatives primarily focuses on its application as a strategic intermediate in synthetic organic chemistry. A major area of investigation is its use in the synthesis of iminosugars. nih.gov Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidases and glycosyltransferases. nih.gov

The development of efficient synthetic routes to access these building blocks is also a key research focus. For instance, studies on the D-enantiomer have detailed multi-step syntheses starting from D-xylose, involving benzylation and subsequent hydrolysis. mdpi.comresearchgate.net The synthesis and crystallization of these compounds allow for detailed structural analysis, which is crucial for understanding their reactivity. mdpi.comresearchgate.net Furthermore, innovations in synthetic methodology, such as the development of flow chemistry protocols for related carbohydrate derivatives, aim to streamline the synthesis of these important building blocks, making them more accessible for broader research and development. researchgate.net These efforts are vital for advancing the fields of glycoscience and medicinal chemistry, enabling the exploration of new therapeutic targets and the creation of novel bioactive molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H28O5 |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

(3S,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26?/m0/s1 |

InChI-Schlüssel |

NAQUAXSCBJPECG-XMBLLSNASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3,5 Tri O Benzyl L Xylofuranose and Its Stereoisomers

Strategies for L-Xylofuranose Configuration

The synthesis of the L-xylofuranose configuration can be approached from different starting materials, primarily L-xylose itself or through stereochemical inversion from a more readily available sugar like D-arabinose.

Synthesis from L-Xylose Precursors

A direct and common approach to 2,3,5-Tri-O-benzyl-L-xylofuranose involves the use of L-xylose as the starting material. This method relies on a series of protection and deprotection steps to achieve the desired benzylated product.

| Step | Reagents and Conditions | Product |

| 1 | Dry methanol (B129727), acetyl chloride, 30°C, 3.5 h | Methyl α,β-L-xylofuranoside |

| 2 | Benzyl (B1604629) bromide, NaH, DMF, 20°C, 20 h | Methyl 2,3,5-tri-O-benzyl-α,β-L-xylofuranoside |

| 3 | Glacial acetic acid, 1 M aq. HCl, 80°C for 17 h, then 100°C for 4 h | 2,3,5-Tri-O-benzyl-α,β-L-xylofuranose |

| Table 1: Representative multi-step synthesis from L-xylose. |

Regioselective O-Benzylation Protocols

Regioselective O-benzylation is a critical aspect of carbohydrate synthesis, allowing for the differential protection of hydroxyl groups. While perbenzylation is often employed, methods for selective benzylation are also valuable. For instance, selective cleavage of benzyl ethers can be achieved. Primary benzyl ethers can be cleaved by acetolysis of perbenzylated derivatives. researchgate.net Furthermore, certain Lewis acids can mediate regioselective de-O-benzylation. acs.org The use of CrCl2/LiI in moist EtOAc has been shown to regioselectively debenzylate poly-O-benzylated sugars. researchgate.net These techniques offer routes to partially benzylated intermediates that can be valuable in more complex syntheses.

Orthogonal Protecting Group Introduction and Removal for Anomeric Control

Orthogonal protecting groups are essential for the controlled synthesis of complex carbohydrates, as they can be removed under specific conditions without affecting other protecting groups. nih.gov At the anomeric center, temporary protecting groups like allyl, p-methoxyphenyl (MP), benzyl, and silyl (B83357) ethers are commonly used. researchgate.netnih.gov The choice of the anomeric protecting group is crucial as it must remain stable throughout the synthesis and be selectively removable at a late stage. nih.gov For example, a common strategy involves the use of a thioglycoside at the anomeric position, which can be activated for glycosylation reactions. The introduction and subsequent removal of such groups allow for precise control over the anomeric configuration and facilitate the formation of specific glycosidic linkages.

Stereochemical Inversion Approaches from D-Arabinose

An alternative strategy for accessing the L-xylo configuration involves starting from the more abundant D-arabinose and performing a stereochemical inversion at a key chiral center.

Conversion of D-Arabinose to L-Xylo Configuration

The conversion of D-arabinose to the L-xylo configuration is a key transformation in carbohydrate chemistry. This can be achieved through various enzymatic or chemical methods. For instance, L-arabinose isomerase can catalyze the reversible isomerization of L-arabinose to L-ribulose. nih.gov While this specific enzyme acts on L-arabinose, analogous enzymatic or multi-step chemical sequences can be envisioned to invert the stereochemistry of D-arabinose derivatives to achieve the L-xylo configuration. The fundamental principle involves inverting the stereochemistry at one or more specific carbon atoms of the sugar backbone. The determination of D and L configurations is based on the orientation of the hydroxyl group on the highest-numbered chiral carbon in the Fischer projection. youtube.com

| Starting Material | Target Configuration | Key Transformation |

| D-Arabinose | L-Xylose | Stereochemical inversion at C-2 and C-4 |

| Table 2: Conceptual stereochemical inversion. |

Intermediate Compound Derivatization (e.g., Thioacetal Formation, Cyclization)

The synthesis of furanose sugars often involves the strategic use of protecting groups to control regioselectivity and stereoselectivity. One common approach involves the formation of thioacetals from the open-chain form of the sugar, followed by cyclization to the desired furanose ring.

Thioacetal Formation: Thioacetals are the sulfur analogs of acetals and are typically formed by reacting a carbonyl compound, such as the aldehyde group of an acyclic sugar, with a thiol or dithiol in the presence of an acid catalyst. acs.orgradacsigroup.co.uk These derivatives are stable under conditions that might cleave O-glycosides, making them effective protecting groups for the anomeric carbon. mdpi.com For instance, aldehydes and ketones can be protected as their thioacetals using a catalytic amount of iodine or hafnium trifluoromethanesulfonate (B1224126). researchgate.net The reaction proceeds via a hemithioacetal intermediate. acs.org

Cyclization: Following the protection of the aldehyde group as a thioacetal, the remaining hydroxyl groups can be manipulated, and subsequent cyclization can be induced to form the furanose ring. While a specific protocol for the direct synthesis of this compound via a thioacetal intermediate and subsequent cyclization is not extensively detailed in the provided literature, the general principles of sugar chemistry suggest a plausible route. This would involve the formation of the diethyl thioacetal of L-xylose, followed by benzylation of the hydroxyl groups at positions 2, 3, and 5. The final step would be the deprotection of the thioacetal and concomitant cyclization to yield the target L-xylofuranose. A related synthesis of L-xylose derived cyclohexenephosphonates involves the chain elongation and cyclization of a suitably protected L-xylose derivative. nih.gov

Synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose

A well-documented route for the synthesis of 2,3,5-Tri-O-benzyl-D-xylofuranose commences from the readily available D-xylose. mdpi.comacs.orgresearchgate.netresearchgate.net This multi-step process involves the formation of methyl glycosides, benzylation of the free hydroxyl groups, and finally, hydrolysis to yield the target furanose.

The synthesis starts with D-xylose, which is converted into a mixture of methyl α,β-D-xylofuranosides. mdpi.comacs.org This initial step serves to protect the anomeric carbon and favor the formation of the furanose ring system.

Acid-Catalyzed Methanolysis: D-xylose is treated with a mixture of dry methanol and an acid catalyst, such as acetyl chloride, to produce methyl α,β-D-xylofuranoside. acs.org In a typical procedure, D-xylose is stirred in a solution of acetyl chloride in dry methanol at a controlled temperature. acs.org This reaction leads to the formation of the methyl glycosides, which are then used in the next step without extensive purification. acs.org

Subsequent Benzylation: The crude methyl xylofuranoside is then subjected to benzylation to protect the remaining free hydroxyl groups at positions 2, 3, and 5. This is commonly achieved using benzyl bromide in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). acs.org The reaction with an excess of benzyl bromide ensures the complete benzylation of all three hydroxyl groups, affording methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside. acs.org

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| 1. Acid-Catalyzed Methanolysis | D-xylose, Acetyl chloride, Dry Methanol, 30 °C, 3.5 h | Methyl α,β-D-xylofuranoside | acs.org |

| 2. Benzylation | Methyl α,β-D-xylofuranoside, Benzyl bromide, NaH, DMF, 20 °C, 20 h | Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside | acs.org |

| 3. Hydrolysis | Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, Glacial acetic acid, 1 M aq. HCl, 80 °C for 17 h then 100 °C for 4 h | 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose | acs.orgresearchgate.net |

Advanced Synthetic Techniques

To improve the efficiency and environmental footprint of carbohydrate synthesis, modern techniques such as microwave-assisted synthesis are being increasingly explored.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.net

In carbohydrate chemistry, microwave assistance has been successfully applied to various transformations, including glycosylation and the formation of protecting groups like benzyl ethers. researchgate.netresearchgate.nettandfonline.com For instance, the Fischer glycosidation of sugars with alcohols in the presence of an acid catalyst can be performed in a microwave reactor to give high yields of the corresponding alkyl glycosides in shorter reaction times. tandfonline.com The reaction conditions, such as temperature and time, can influence the ratio of the resulting α/β-anomers. tandfonline.com

Microwave-assisted regioselective benzylation of glycal derivatives has also been reported. researchgate.net This typically involves a two-step procedure where the glycal is first converted to a dibutylstannylene acetal (B89532) or tributyltin ether intermediate, which is then alkylated with benzyl bromide under microwave irradiation. researchgate.net This method significantly reduces the reaction time compared to classical heating. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided literature, the existing reports on microwave-assisted glycosylation and benzylation of other sugar derivatives suggest its high potential for accelerating the key steps in the synthesis of this compound. researchgate.netresearchgate.nettandfonline.com For example, the glycosylation of unprotected D-xylose has been achieved using microwave-assisted, phosphomolybdic acid-catalyzed conditions, yielding alkyl xylosides in short reaction times. tandfonline.com

Continuous Flow Chemistry Approaches for Intermediate Preparation

The preparation of intermediates for this compound, such as benzylated glycosides, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined, multi-step syntheses. nih.gov

Research into the continuous flow synthesis of related protected carbohydrates has demonstrated marked improvements in efficiency. For instance, benzylation reactions, a fundamental step in producing the title compound, can be accomplished in a matter of minutes in a flow system, a stark contrast to the 3 to 16 hours often required for batch reactions. nih.gov These flow processes can frequently be conducted at ambient temperatures, eliminating the need for active cooling to manage exothermic events that are a concern in large-scale batch production. nih.gov Furthermore, the modular nature of flow chemistry allows for the sequential addition of different protecting groups, enabling the efficient construction of complex, orthogonally protected intermediates. nih.gov

Hybrid approaches, combining flow chemistry for specific steps with batch processing for others, have also proven effective. A semi-continuous flow process has been successfully used for the synthesis of iminosugar-C-glycoside precursors, significantly shortening the total synthesis time to a single workday. researchgate.net Such strategies, which involve the in-flow preparation of reactive organometallic intermediates and their subsequent reaction with carbohydrate substrates, highlight the potential for adapting continuous flow methods to the synthesis of intermediates relevant to this compound. researchgate.net The ability to generate material at rates of grams per hour underscores the scalability of these techniques. nih.gov

Purification and Anomer Separation Techniques

Following synthesis, the crude product is typically a mixture of α and β anomers that requires sophisticated purification to isolate the desired stereoisomer. The primary methods employed for the purification of this compound and its stereoisomers are silica (B1680970) gel column chromatography and crystallization.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for the purification of benzylated xylofuranose (B8766934) derivatives. The separation relies on the differential adsorption of the anomers and impurities onto the stationary silica phase. The choice of the mobile phase (eluent) is critical for achieving effective separation.

In the purification of the related stereoisomer, 2,3,5-tri-O-benzyl-α,β-D-xylofuranose, a mixture of petroleum ether and ethyl acetate (B1210297) is commonly used as the eluent. mdpi.com The polarity of this solvent system can be fine-tuned to optimize the separation of the anomers. Thin-layer chromatography (TLC) is used to monitor the progress of the column and identify the fractions containing the desired compounds, with specific retention factor (Rf) values indicating the presence of each anomer. mdpi.com For example, when using a 9:1 petroleum ether/ethyl acetate system, the β anomer typically exhibits a higher Rf value than the α anomer. mdpi.com

Table 1: Chromatographic Separation Parameters for 2,3,5-Tri-O-benzyl-D-xylofuranoside Anomers

| Anomer | Rf Value | Eluent System (v/v) |

|---|---|---|

| β-anomer | 0.4 | Petroleum Ether/EtOAc (9:1) |

| α-anomer | 0.2 | Petroleum Ether/EtOAc (9:1) |

Data derived from the separation of the methyl glycoside precursor of the D-enantiomer. mdpi.com

The general procedure involves preparing a slurry of silica gel in the chosen solvent, pouring it into a column, and allowing it to pack under gravity or pressure. A layer of sand is often added to the top of the silica bed to prevent disruption when loading the sample and adding eluent. youtube.com The crude mixture is loaded onto the column, and the eluent is passed through, with fractions being collected sequentially. youtube.com

Crystallization for Anomer Isolation

Crystallization is a powerful technique for obtaining highly pure anomers from a previously purified mixture. This method leverages the differences in solubility and crystal lattice energy between the α and β forms of the compound.

In the case of 2,3,5-tri-O-benzyl-D-xylofuranose, crystallization has been successfully employed to isolate the α-anomer from a mixture. researchgate.netresearchgate.net This process typically involves dissolving the anomeric mixture in a suitable solvent system and allowing the solution to cool slowly or the solvent to evaporate gradually. Under carefully controlled conditions, one anomer will preferentially crystallize out of the solution, leaving the other anomer dissolved in the mother liquor. This technique has proven effective in yielding the α-anomer with only a minor contamination (approximately 10%) of the β-form. mdpi.comresearchgate.net The resulting high-purity crystalline material is suitable for advanced analytical techniques, such as X-ray crystallography, to determine its precise three-dimensional structure. mdpi.comresearchgate.net

Stereochemical and Conformational Aspects of Furanose Systems

Anomeric Relationships and Equilibrium (α/β Anomers)

The anomeric carbon (C1) of 2,3,5-Tri-O-benzyl-L-xylofuranose can exist in two stereoisomeric forms, designated as the α and β anomers. These anomers are diastereomers and can interconvert in solution, a process known as mutarotation, to establish an equilibrium.

In the synthesis and crystallization of the corresponding D-enantiomer, 2,3,5-tri-O-benzyl-D-xylofuranose, it was observed that the α-anomer is the major form isolated, with a minor contamination of the β-anomer of approximately 10%. mdpi.comresearchgate.netresearchgate.net This suggests that under these conditions, the α-anomer is thermodynamically more stable. The equilibrium between the α and β anomers is a dynamic process in solution. For instance, in the synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose, an initial α/β ratio of approximately 2:3 was observed in a CDCl3 solution. mdpi.com This highlights the influence of the solvent and isolation method on the observed anomeric ratio.

Factors Influencing Anomeric Ratios

The ratio of α to β anomers at equilibrium is influenced by a combination of steric and stereoelectronic effects.

The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation for an electronegative substituent at the anomeric carbon, which in the case of many furanose systems, corresponds to the α-anomer. This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the anti-bonding σ* orbital of the anomeric C-O bond.

Steric Interactions: The bulky benzyl (B1604629) groups at the C2, C3, and C5 positions create significant steric hindrance. The relative orientation of the anomeric substituent with respect to these groups can influence the stability of each anomer. In the mannopyranose series, for example, it has been shown that steric buttressing interactions between substituents can impact the anomeric equilibrium. nih.gov While a different ring system, this principle of steric influence from protecting groups is broadly applicable.

Solvent Effects: The polarity of the solvent can influence the anomeric equilibrium. Polar solvents can solvate and stabilize the more polar anomer, thus shifting the equilibrium.

Protecting Groups: The nature of the protecting groups themselves has a profound impact on the anomeric ratio. The replacement of 4,6-di-O-benzyl ethers with a 4,6-O-benzylidene acetal (B89532) in mannopyranose, for instance, was found to increase the population of the β-anomer at equilibrium. nih.gov This is attributed to the reduced steric bulk of the acetal, which diminishes unfavorable steric interactions in the β-anomer. nih.gov

Anomerization Mechanisms in Furanosides

Anomerization, the interconversion of anomers, typically proceeds in solution and is catalyzed by either acid or base. The process involves the opening of the furanose ring to form the acyclic aldehyde-alcohol form, followed by re-cyclization.

Under acidic conditions, the mechanism involves protonation of the exocyclic anomeric hydroxyl group, followed by elimination of water to form a resonance-stabilized oxocarbenium ion. This planar intermediate can then be attacked by the C4-hydroxyl group from either face to form the α or β anomer.

An alternative pathway, known as the endocyclic cleavage mechanism, has been proposed for glycosides with cyclic protecting groups. acs.org This mechanism involves the cleavage of the endocyclic C1-O4 bond. While this compound does not have a cyclic protecting group, this mechanism highlights the diverse pathways available for anomerization in furanosides.

Furanose Ring Conformations

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described by two main forms: the envelope (E) and twist (T) conformations. For 2,3,5-tri-O-benzyl-D-xylofuranose, crystallographic data has provided precise information on its ring conformation.

Conformational Analysis of Furanoside-Containing Structures

X-ray crystallographic analysis of the α-anomer of 2,3,5-tri-O-benzyl-D-xylofuranose revealed that the furanose ring adopts a conformation close to a ³T₂ twist form. mdpi.comresearchgate.net In this conformation, atoms C2 and C3 are displaced on opposite sides of the plane defined by C1, C4, and the ring oxygen. The β-anomer, which was present as a minor component in the crystal, also showed a puckered conformation. mdpi.comresearchgate.net

Computational studies on related furanosyl oxocarbenium ions, which are intermediates in glycosylation reactions, have also provided insight into the preferred conformations. For a xylo-configured 2,3,5-tri-O-methylated oxacarbenium ion, the lowest energy conformation was found to be the E₃ envelope. acs.org This suggests that the conformational landscape of xylofuranose (B8766934) derivatives is dynamic and can be influenced by the chemical state of the anomeric carbon.

Influence of Substituents on Ring Pucker

The bulky O-benzyl protecting groups at positions C2, C3, and C5 play a significant role in determining the preferred ring conformation. These substituents introduce steric interactions that the ring attempts to minimize by adopting a specific pucker.

The orientation of these substituents can either stabilize or destabilize certain conformations. For instance, the presence of bulky substituents can lead to a preference for conformations that place these groups in pseudo-equatorial positions to minimize steric strain. In a study on benzyl α-L-rhamnopyranosides, it was found that the protecting groups had a noticeable effect on the pyranose ring conformation. researchgate.net While a different ring system, this demonstrates the general principle that protecting groups are key determinants of conformational preferences. The introduction of a less bulky fluorine atom in place of a larger group has been shown to alter the ring pucker in glucose derivatives, highlighting the sensitivity of the ring conformation to the nature of its substituents. nih.gov

Stereoelectronic Effects and Stereoselectivity in Reactions

Stereoelectronic effects are crucial in governing the reactivity and stereoselectivity of reactions involving this compound, particularly in glycosylation reactions where a new glycosidic bond is formed at the anomeric center. These effects, which involve the spatial arrangement of orbitals and their electronic interactions, can dictate the preferred trajectory of an incoming nucleophile.

In glycosylation reactions, the formation of an oxocarbenium ion intermediate is a key step. The stability and conformation of this intermediate are heavily influenced by stereoelectronic factors. The anomeric effect, as previously mentioned, is a primary example.

Furthermore, the participation of neighboring groups can significantly influence the stereochemical outcome of a reaction. While benzyl groups are generally considered non-participating, under certain conditions, the ether oxygen of a benzyl group can stabilize a positive charge at the anomeric carbon. mdpi.com However, in many cases, the stereoselectivity of glycosylation reactions with benzylated donors is controlled by other factors, such as the conformation of the oxocarbenium ion intermediate. For instance, in the synthesis of α-xylofuranosides using a conformationally restricted donor, the high α-selectivity was attributed to the electrophilic intermediate adopting a conformation that favors the formation of the α-glycoside. acs.org

Oxocarbenium Ion Stability and Reactivity

The formation of a glycosyl oxocarbenium ion is a key step in many glycosylation reactions. This planar, sp²-hybridized intermediate is highly reactive, and its stability and preferred conformation are dictated by the stereoelectronic effects of the substituents on the furanose ring. researchgate.netnih.gov For a xylo-configured oxocarbenium ion derived from this compound, the substituents at C2, C3, and C5 play a critical role.

Computational studies on related furanosyl oxocarbenium ions have mapped their conformational energy landscapes, revealing that these ions exist in a few low-energy conformations, such as envelopes (E) and twists (T). researchgate.netuniversiteitleiden.nl The lowest energy conformation for a xylo-configured oxocarbenium ion is calculated to be an E₃ envelope. acs.org The bulky benzyl groups influence the stability of these conformations through steric and electronic interactions. The reactivity of the oxocarbenium ion is directly linked to its stability; a more stable ion will have a longer lifetime, potentially allowing for greater selectivity in nucleophilic attack. nih.gov The activation method for generating the oxocarbenium ion can also significantly impact the reaction pathway and the intermediates formed. nih.gov For instance, different Lewis acids or promoters can lead to varying degrees of Sₙ1 or Sₙ2 character in the reaction. nih.govnih.gov

Diastereoselective Control in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to the anomeric center, such as in glycosylation reactions, is highly dependent on the conformation of the oxocarbenium ion intermediate. researchgate.netchemrxiv.org The nucleophile can attack the planar oxocarbenium ion from either the α- or β-face, leading to the formation of two possible diastereomers. The facial selectivity is governed by a combination of steric hindrance and stereoelectronic effects.

In reactions involving xylofuranose donors, the stereoselectivity can be influenced by protecting groups and reaction conditions. For instance, Lewis acid-promoted reactions of xylofuranose acetonides with nitriles (Ritter-like reactions) can proceed with high stereoselectivity to yield N-α-glycosyl oxazolines. openaccesspub.org The proposed mechanism involves the formation of an oxocarbenium ion, where the approach of the nucleophile is directed to one face of the ring. openaccesspub.org

Studies on glycosylations with various xylofuranose donors have shown that good to excellent 1,2-cis selectivity is often achieved. researchgate.net However, the xylosyl donor can sometimes lead to lower selectivity compared to other pentofuranoses like ribo- or arabino-configured donors. researchgate.net Computational models have been used to rationalize these outcomes, indicating that the energy difference between the transition states for α- and β-attack determines the product ratio. For a xylo-configured system, the 1,2-cis product is often significantly lower in energy than the 1,2-trans product. acs.org

Derivatization and Chemical Transformations

Reactions at the Anomeric Center (C-1)

The reactivity of the anomeric hydroxyl group of 2,3,5-tri-O-benzyl-L-xylofuranose allows for its conversion into a wide array of glycosidic structures. These reactions are fundamental to the synthesis of complex oligosaccharides and glycoconjugates.

Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. Utilizing this compound or its activated derivatives as glycosyl donors enables the synthesis of various O-glycosides.

The synthesis of O-glycosides from protected xylofuranose (B8766934) donors is a well-established process. Typically, the anomeric hydroxyl group is first converted into a good leaving group, such as a halide or a thioglycoside, to create a glycosyl donor. This donor is then reacted with a glycosyl acceptor (an alcohol) in the presence of a suitable promoter.

While specific examples detailing the O-glycosylation of the L-enantiomer, this compound, are not extensively documented in readily available literature, the general principles can be inferred from studies on the D-enantiomer and other protected furanosides. For instance, the synthesis of methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside has been reported, which involves the reaction of D-xylose with benzyl (B1604629) bromide and sodium hydride in DMF, followed by hydrolysis. mdpi.com This protected methyl glycoside can then be used in further synthetic steps.

A general procedure for glycosylation often involves the use of a thioglycoside donor, such as a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside, which can be activated by a promoter system like N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.govacs.org The reaction of such a donor with a glycosyl acceptor in an ethereal solvent like diethyl ether typically yields the desired disaccharide. nih.gov The choice of protecting groups on both the donor and acceptor, as well as the reaction conditions, can influence the yield and stereoselectivity of the glycosylation. nih.gov

Table 1: General Conditions for O-Glycosylation using a Thioglycoside Donor

| Parameter | Condition | Reference |

| Glycosyl Donor | p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | nih.govacs.org |

| Glycosyl Acceptor | Alcohol (e.g., protected monosaccharide) | nih.gov |

| Promoter System | N-Iodosuccinimide (NIS) and Silver Trifluoromethanesulfonate (AgOTf) | nih.govacs.org |

| Solvent | Diethyl ether (Et₂O) | nih.govacs.org |

| Temperature | Room Temperature | nih.govacs.org |

| Stoichiometry | Donor (1.7 equiv), Acceptor (1.0 equiv), NIS (2.5 equiv), AgOTf (0.25 equiv) | nih.govacs.org |

The synthesis of 1,2-cis-furanosidic linkages, such as α-xylofuranosides, presents a significant stereochemical challenge. nih.gov To address this, methods utilizing conformationally restricted glycosyl donors have been developed to achieve high α-selectivity. nih.govacs.orgnih.gov One successful approach involves the use of thioglycoside donors that incorporate a 2,3-O-xylylene protecting group. nih.govacs.orgnih.gov

This rigid protecting group is hypothesized to lock the electrophilic intermediate formed during the glycosylation reaction into a specific conformation (an E₃ or envelope conformation). nih.gov This conformational constraint favors the attack of the glycosyl acceptor from the α-face, leading to the preferential formation of the α-glycoside. nih.gov Computational studies have provided support for this model. nih.govnih.gov

Optimized conditions for this stereoselective α-xylofuranosylation involve reacting a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside donor with a glycosyl acceptor in the presence of NIS and a catalytic amount of AgOTf in diethyl ether at room temperature. nih.govacs.org This method has proven effective in synthesizing α-xylofuranosides with excellent yield and high α-selectivity. nih.govacs.org For example, the glycosylation of mannopyranoside acceptors with a free C-4 hydroxyl group using this method resulted in excellent α-stereoselectivity (α:β > 17.7:1). nih.gov

Table 2: Stereoselective α-Xylofuranosylation using a Conformationally Restricted Donor

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield | α:β Ratio | Reference |

| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/AgOTf | Et₂O | High | Good α-selectivity | nih.govacs.org |

| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | NIS/AgOTf | Et₂O | Excellent | >17.7:1 | nih.gov |

Formation of Glycosylamines

Glycosylamines are valuable synthetic intermediates in carbohydrate chemistry, serving as precursors for the synthesis of N-linked glycoconjugates, nucleoside analogues, and iminosugars. They are formed by the reaction of a reducing sugar, such as this compound, with an amine.

The direct condensation of this compound with primary amines, such as benzylamine (B48309), or with diamines would lead to the formation of the corresponding N-glycosylamines. This reaction typically proceeds via an open-chain imine intermediate followed by cyclization. While specific literature detailing the reaction of this compound with benzylamine or diamines is scarce, the synthesis of related N-glycosides from furanose sugars is known. For instance, the reaction of protected D-ribofuranosyl derivatives with benzyl azide (B81097) leads to the formation of triazole-linked nucleoside analogues, which is a form of N-glycosylation. rsc.org

Furthermore, the synthesis of N-glycosyl oxazolines from protected D-pentofuranose derivatives has been reported. openaccesspub.org This intramolecular Ritter-like reaction involves the reaction of a protected furanose with a nitrile in the presence of a Lewis acid, such as boron trifluoride etherate, to form an N-glycosidic bond within an oxazoline (B21484) ring structure. openaccesspub.org These oxazolines are valuable intermediates for the preparation of a diverse range of N-glycosides. openaccesspub.org

Glycosylamines derived from protected sugars can serve as "latent imine equivalents". researchgate.net This means that they can react as if they were imines, which are typically more reactive and less stable. This strategy is particularly useful for the diastereoselective synthesis of various bioactive compounds.

A notable application is the use of N-tert-butanesulfinyl glycosylamines. These compounds, which can be prepared from the corresponding reducing sugar, readily react with a variety of carbon nucleophiles, including Grignard reagents and organolithium reagents. researchgate.net This reactivity allows for the construction of carbon-carbon bonds at the anomeric center, leading to the formation of C-glycosides. Specifically, this approach has been employed in the synthesis of iminosugar-C-glycosides, which are important therapeutic targets. researchgate.net The reaction of an N-tert-butanesulfinyl arabinofuranosylamine with benzylmagnesium chloride, for example, has been shown to proceed smoothly to form the corresponding C-glycoside, which can then be cyclized to an iminosugar scaffold. researchgate.net This methodology highlights the utility of glycosylamines derived from protected furanoses as versatile intermediates for the synthesis of complex glycomimetics. researchgate.net

Reactions with Carbon Nucleophiles

The reaction of protected carbohydrates with carbon-based nucleophiles is a cornerstone of synthetic carbohydrate chemistry, enabling the formation of C-glycosides, which are important as stable mimics of their O-glycoside counterparts.

The addition of Grignard reagents (R-MgX) to carbohydrate derivatives is a powerful method for forming carbon-carbon bonds. In the context of this compound, direct addition to the hemiacetal is less common. A more prevalent strategy involves the conversion of the furanose into an intermediate that is more reactive towards these nucleophiles, such as a glycosyl-N-tert-butanesulfinylamine. These sulfinyl glycosylamines act as effective imine equivalents.

A comprehensive study on the D-enantiomer has shown that N-tert-butanesulfinyl glycosylamines, derived from the parent sugar, react readily with various Grignard reagents. researchgate.net This reaction proceeds via nucleophilic addition to the C-1 position, leading to the formation of C-glycoside derivatives, which are precursors to valuable compounds like iminosugar-C-glycosides. researchgate.net For instance, the addition of benzylmagnesium chloride to a related arabinofuranosylamine substrate has been successfully demonstrated. researchgate.net

While Grignard reagents can induce ring-opening in certain cyclic systems, such as benzophosphol-3-yl triflates, this is not the primary pathway observed for xylofuranose derivatives under typical conditions for C-C bond formation at the anomeric center. nih.govnih.gov The main reaction is the addition to an activated C-1 electrophile.

Table 1: Representative Grignard Reagent Reactions with Sugar-Derived Electrophiles

| Electrophile | Grignard Reagent | Product Type | Reference |

|---|---|---|---|

| N-tert-Butanesulfinyl glycosylamine | Simple Alkyl/Aryl Grignard Reagents | Iminosugar-C-glycoside precursor | researchgate.net |

Similar to Grignard reagents, organolithium reagents (R-Li) are potent carbon nucleophiles and strong bases. libretexts.org Their reactivity with carbohydrate-derived electrophiles mirrors that of Grignard reagents, providing another efficient route to C-linked analogues. Studies on N-tert-butanesulfinyl glycosylamines have demonstrated that these intermediates react effectively with organolithium reagents. researchgate.net

The choice between an organolithium and a Grignard reagent can influence the stereoselectivity of the nucleophilic addition, depending on the substrate and reaction conditions. These reagents are highly reactive and require anhydrous conditions for successful application, as they readily react with protic solvents like water. libretexts.org

The synthesis of C-linked analogs is a major goal in medicinal chemistry to create non-hydrolyzable glycomimetics. The reaction of activated furanose derivatives with carbon nucleophiles is the primary method to achieve this. As discussed, the addition of organometallic reagents to N-tert-butanesulfinyl glycosylamines derived from sugars like xylose provides a diastereoselective pathway to iminosugar-C-glycosides. researchgate.net

While the direct synthesis of iminoglycosyl stannanes from this compound is not prominently documented in the reviewed literature, the synthesis of other C-linked analogs is well-established. For example, C-nucleoside analogs related to formycin A have been synthesized from the corresponding protected D-ribofuranose derivative, a structurally similar five-membered ring system. nih.gov This synthesis involves creating a pyrazole (B372694) ring system attached via a C-C bond to the anomeric carbon, demonstrating the feasibility of constructing complex C-linked heterocyclic structures from protected furanoses. nih.gov The formation of iminosugar-C-glycosides from related sugar precursors using organometallic reagents represents a key example of C-linked analog synthesis. researchgate.net

Functionalization at Other Hydroxyl Positions (C-2, C-3, C-5)

While the starting material has the hydroxyl groups at C-2, C-3, and C-5 protected by benzyl ethers, synthetic strategies often require their selective removal and subsequent functionalization to produce target molecules with diverse structures and properties.

The benzyl ether is a widely used protecting group in carbohydrate chemistry due to its stability under many reaction conditions and its relatively straightforward removal.

Global Debenzylation: The most common method for the complete removal of all benzyl groups from this compound is catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate (B1210297). This procedure efficiently cleaves the benzyl ethers to yield the free polyol.

Selective Debenzylation: Achieving selective debenzylation when all protecting groups are identical is challenging. Therefore, selective functionalization often relies on a synthetic strategy where different types of benzyl or other protecting groups are introduced from the outset. For instance, a p-methoxybenzyl (PMB) ether can be used alongside benzyl ethers. The PMB group can be selectively removed under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN)) without affecting the standard benzyl ethers.

Alternatively, selective deprotection can sometimes be achieved based on differing reactivity of the protected positions, although this is less predictable. For example, studies on related lactose (B1674315) derivatives have shown that the reactivity of different protecting groups (in that case, isopropylidene acetals) can vary, allowing for controlled, stepwise removal. nih.gov A similar principle could be applied by carefully controlling reaction conditions during debenzylation, though this is not a common strategy for multiple identical benzyl groups.

Table 2: Common De-O-benzylation Methods

| Method | Reagents | Groups Removed | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Benzyl (Bn) | Non-selective (global) |

After selective deprotection, the newly freed hydroxyl groups can be functionalized with a variety of chemical tags or moieties to build more complex molecules.

Acetylation: The introduction of acetyl groups is a routine transformation. It is often used to protect hydroxyl groups or to create intermediates for glycosylation reactions. Acetylation is typically performed using acetic anhydride (B1165640) in the presence of a base like pyridine. For instance, the anomeric hydroxyl group of 2,3,5-tri-O-benzoyl-β-D-ribofuranose can be acetylated to form 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a key intermediate in nucleoside synthesis. wikipedia.org A similar reaction can be applied to the xylofuranose derivative.

Introduction of other Benzyl-type Ethers: As mentioned, a p-methoxybenzyl (PMB) group can be introduced to a free hydroxyl using p-methoxybenzyl chloride (PMB-Cl) and a base like sodium hydride (NaH). The resulting PMB ether serves as a protecting group that can be removed orthogonally to standard benzyl ethers, enabling selective functionalization at a later synthetic stage. nih.gov

These functionalization strategies allow chemists to precisely modify the carbohydrate scaffold, installing various groups that can alter the molecule's biological activity, solubility, or serve as handles for conjugation to other molecules.

Complex Rearrangements and Cyclization Reactions

The protected nature of this compound allows for regioselective and stereoselective manipulations, including intramolecular reactions that lead to the formation of fused ring systems. These reactions are critical for accessing structurally diverse and complex molecules from a common carbohydrate precursor.

Intramolecular 1,3-dipolar cycloadditions represent a powerful strategy for the synthesis of fused heterocyclic systems. This type of reaction involves a molecule containing both a 1,3-dipole (such as an azide, nitrone, or nitrile oxide) and a dipolarophile (typically an alkene or alkyne). The intramolecular nature of the reaction facilitates the formation of a new ring fused to the original scaffold.

While the 1,3-dipolar cycloaddition is a widely utilized reaction in carbohydrate chemistry for creating complex architectures, specific examples of its intramolecular application starting directly from a this compound derivative to form a fused system are not extensively documented in prominent literature. However, the general principle involves modifying the xylofuranose derivative to contain both the dipole and dipolarophile. For instance, a derivative could be synthesized with an azide group at one position and an alkynyl group at another, setting the stage for an intramolecular cycloaddition to form a triazole-fused sugar derivative. Such transformations are known to proceed with high regio- and stereoselectivity, offering a reliable method for constructing complex, polycyclic carbohydrate mimetics.

The replacement of the ring oxygen with a sulfur atom to create thio-sugars is a significant transformation that can alter the biological activity of the parent carbohydrate. A convenient and high-yielding synthesis of the key precursor, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose, has been developed as a versatile intermediate for the synthesis of 4'-thio-L-xylofuranosyl nucleosides. nih.govnih.gov These thio-analogues have been investigated as potential anticancer and antiviral agents. nih.govnih.gov

The synthesis of these 4'-thio-L-xylofuranosyl nucleosides underscores the importance of the protected 4-thio-xylofuranose intermediate. sci-hub.se The structural integrity and configuration of the resulting thionucleosides are confirmed through proton and carbon NMR spectroscopy. nih.govnih.gov The development of efficient routes to these thio-sugar precursors is crucial for exploring their therapeutic potential. nih.gov

Table 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose

| Precursor Class | Target Thio-analogue | Significance |

| Protected L-xylose derivative | 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose | Key intermediate for the synthesis of 4'-thio-L-xylofuranosyl nucleosides. nih.govnih.gov |

The rigid furanose ring of protected xylose derivatives provides a template for stereospecific ring closures, leading to the formation of bicyclic and other fused systems. An example of such a transformation is the synthesis of methyl 2-O-benzyl-3,5-anhydro-α- and β-D-xylofuranoside, which possess a 2,6-dioxabicyclo[3.2.0]heptane skeleton. jlu.edu.cn

This transformation proceeds from a protected methyl xylofuranoside through a series of steps culminating in a stereospecific intramolecular ring closure. The process highlights the utility of this carbohydrate scaffold in generating complex, fused-ring structures.

Table 2: Key Steps in the Synthesis of Methyl 2-O-benzyl-3,5-anhydro-D-xylofuranoside

| Starting Material | Key Intermediates | Final Product |

| Methyl 3,5-O-(1-methylethylidene)-α- and β-D-xylofuranoside | Methyl 2-O-benzyl-α- and β-D-xylofuranoside; Methyl 2-O-benzyl-3,5-di-O-tosyl-β-D-xylofuranoside | Methyl 2-O-benzyl-3,5-anhydro-α- and β-D-xylofuranoside jlu.edu.cn |

The synthetic sequence involves benzylation, deprotection of the acetonide, selective tosylation of the primary and secondary hydroxyl groups, and finally, an intramolecular nucleophilic substitution to form the anhydro ring, thus creating the fused bicyclic system. jlu.edu.cn

Applications As a Chiral Building Block in Complex Chemical Synthesis

Precursor to Iminosugars and Glycomimetics

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of carbohydrate-processing enzymes. 2,3,5-Tri-O-benzyl-L-xylofuranose is a key intermediate in the synthesis of a variety of iminosugars and their derivatives, which are explored as therapeutic agents.

Synthesis of Glycosidase Inhibitors

The protected L-xylofuranose is utilized in the synthesis of iminosugars that function as glycosidase inhibitors. biosynth.com These inhibitors can interfere with metabolic pathways involving carbohydrates or the processing of glycoproteins, showing potential in various therapeutic areas. For instance, derivatives synthesized from this precursor have been shown to inhibit enzymes such as β-glucosidase and α-galactosidase. biosynth.com The inhibitory potencies of these compounds can vary, with reported effective concentrations ranging from 0.1 mM to 10 mM against a panel of glycosidases. biosynth.com A common synthetic strategy involves converting the furanose into an azido derivative, followed by reduction and intramolecular cyclization to form the core iminosugar ring structure, such as 1,4-dideoxy-1,4-imino-D-arabinitol. prepchem.com

Development of Pharmacological Chaperones

Pharmacological chaperones (PCs) are small molecules that can bind to misfolded proteins, assisting them to attain their correct conformation and thereby restoring their function. researchgate.net This approach is particularly relevant for lysosomal storage diseases, which are often caused by mutations leading to enzyme misfolding and premature degradation. nih.gov Iminosugars derived from this compound have been investigated as PCs. unit.no By stabilizing the native conformation of a deficient enzyme, these compounds can increase its residual activity, offering a therapeutic strategy for conditions like Gaucher's disease. nih.govunit.no

Synthesis of Imino-L-arabinitol-C-glycosyl Compounds

Researchers have utilized the D-enantiomer of the title compound, 2,3,5-tri-O-benzyl-D-xylofuranose, to prepare imino-L-arabinitol-C-glycosyl compounds. mdpi.com These molecules are designed as simplified mimics of natural substrates to act as inhibitors for enzymes like UDP-Galf-transferase. mdpi.comresearchgate.net The synthesis showcases the utility of the xylofuranose (B8766934) scaffold in creating C-glycosyl analogs, where a non-hydrolyzable carbon-carbon bond replaces the anomeric C-O bond, leading to greater metabolic stability.

Intermediate in Nucleoside and Nucleotide Analog Synthesis

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the sugar moiety can profoundly impact the biological activity, selectivity, and resistance profiles of these drugs. This compound provides a valuable platform for creating L-nucleoside analogs, which are unnatural enantiomers that can exhibit unique biological properties.

Synthesis of 4'-Thio-L-xylofuranosyl Nucleosides (e.g., Purine (B94841) and Pyrimidine (B1678525) Analogs)

A significant application of this chiral building block is in the synthesis of 4'-thio-L-xylofuranosyl nucleosides. nih.govtandfonline.com In these analogs, the oxygen atom of the furanose ring (at the 4' position) is replaced by a sulfur atom. This modification can alter the sugar pucker, influencing how the nucleoside analog is recognized by viral or cellular enzymes. A versatile intermediate, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose, is synthesized from the parent compound and then coupled with various purine and pyrimidine bases to create a library of 4'-thionucleosides. tandfonline.comtandfonline.com These compounds have been evaluated as potential anticancer and antiviral agents. nih.govtandfonline.com

| Analog Class | Key Intermediate | Target Nucleobases | Therapeutic Area of Investigation | Reference |

|---|---|---|---|---|

| 4'-Thio-L-xylofuranosyl Nucleosides | 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose | Purines and Pyrimidines | Anticancer, Antiviral | nih.govtandfonline.comtandfonline.com |

Role in Modifying Nucleoside Structure for Biological Probes

Beyond direct therapeutic applications, modified nucleosides serve as essential biological probes to study the structure and function of nucleic acids and the enzymes that process them. The L-configuration of nucleosides derived from this compound makes them particularly useful in this regard. Because they are unnatural enantiomers, they can act as stereospecific probes or inhibitors for enzymes like polymerases and kinases. The structural modifications enabled by this precursor, such as the introduction of a 4'-thio moiety, can confer specific properties like enhanced nuclease resistance or altered duplex stability, which are valuable characteristics for therapeutic oligonucleotides and diagnostic tools. nih.govnih.gov

Construction of Complex C-Glycosyl Compounds

Carbon-linked glycosides, or C-glycosides, are an important class of compounds in which the anomeric carbon of a carbohydrate is linked to an aglycone via a carbon-carbon bond. This linkage makes them resistant to enzymatic hydrolysis, a desirable trait for therapeutic agents. This compound is a valuable precursor for the synthesis of these stable glycomimetics.

Stereocontrolled C-Glycoside Formation

The stereocontrolled formation of C-glycosides from this compound is a key challenge that has been addressed through various synthetic strategies. The outcome of the C-glycosylation reaction is heavily influenced by the nature of the nucleophile, the Lewis acid promoter, and the protecting groups on the sugar moiety.

One notable method involves the reaction of 2,3,5-tri-O-benzyl-D-ribofuranose (the corresponding enantiomer) with the Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne. rsc.org This reaction proceeds through the addition of the organometallic reagent to the lactol, followed by ring closure to form the C-glycoside. rsc.org This approach allows for the introduction of a three-carbon chain at the anomeric position, which can be further functionalized. For instance, the resulting propargyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. rsc.org

Another strategy for C-glycoside formation is the intramolecular Friedel-Crafts alkylation. nih.gov When 1-O-acetyl-2,3,5-tri-O-benzylpentofuranoses are treated with a Lewis acid like tin(IV) chloride, an intramolecular C-arylation occurs, where the aromatic ring of the benzyl (B1604629) group at the O-2 position acts as the nucleophile. nih.gov This reaction leads to the formation of unique isochroman (B46142) derivatives, which are internal C-glycosyl compounds. nih.gov The stereoselectivity of these reactions is often directed by the existing stereocenters of the furanose ring, leading to a high degree of control over the final product's configuration.

| Reaction Type | Reactants | Key Reagents | Product Type | Reference |

| Grignard Reaction | 2,3,5-tri-O-benzyl-D-ribofuranose, 3-(tetrahydropyran-2-yloxy)propyne Grignard reagent | Mg, THF | Propargyl C-glycoside | rsc.org |

| Intramolecular C-arylation | 1-O-acetyl-2,3,5-tri-O-benzylpentofuranose | Tin(IV) chloride | Isochroman derivative | nih.gov |

Application in Mycobacterial Glycan Fragment Synthesis (e.g., LAM fragments)

The cell wall of Mycobacterium tuberculosis is characterized by a unique and complex architecture, rich in intricate glycans such as arabinogalactan (AG) and lipoarabinomannan (LAM). mdpi.com These structures play crucial roles in the bacterium's viability and pathogenicity, making them attractive targets for the development of new diagnostics and therapeutics. mdpi.com Synthetic fragments of these mycobacterial glycans are invaluable tools for studying their biosynthesis and immunological activity.

While direct synthesis of LAM fragments from this compound is not prominently documented, the synthesis of related arabinofuranosides is well-established. L-Xylofuranose derivatives can serve as precursors to L-arabinofuranose building blocks through epimerization at the C2 position. The synthesis of oligoarabinofuranosides, which are key components of LAM, often employs 2-O-benzyl-containing glycosyl donors to achieve the desired 1,2-cis-β-arabinofuranosidic linkages, a challenging stereochemical arrangement. mdpi.com The synthesis of a branched decaarabinofuranoside, a significant fragment of mycobacterial polysaccharides, highlights the complexity and importance of stereocontrolled glycosylation strategies in this field. mdpi.com

Role in Natural Product Total Synthesis

The inherent chirality of this compound makes it an excellent starting material for the enantioselective total synthesis of various natural products, particularly alkaloids. Its well-defined stereochemistry allows for the transfer of chirality to the target molecule, obviating the need for chiral resolutions or asymmetric syntheses in later stages.

Synthesis of Analogues of Bioactive Alkaloids (e.g., Steviamine, Azafagomine, Radicamines A and B)

2,3,5-Tri-O-benzyl-D-xylofuranose has been successfully employed as a versatile starting material for the synthesis of analogues of several bioactive alkaloids. mdpi.com These syntheses showcase the utility of this chiral building block in constructing complex nitrogen-containing scaffolds.

Azafagomine Analogues : 1-Azafagomine is a potent glycosidase inhibitor with potential therapeutic applications. The synthesis of bicyclic 1-azafagomine derivatives has been accomplished starting from 2,3,5-tri-O-benzyl-D-xylofuranose. researchgate.net This synthesis involves a sequence of reactions that transform the furanose ring into the characteristic piperidine core of the azafagomine structure.

Steviamine and Radicamines A and B Analogues : This protected xylofuranose has also served as a key intermediate in the synthesis of analogues of (-)-steviamine and radicamines A and B. mdpi.com Radicamines A and B are pyrrolidine alkaloids that exhibit α-glucosidase inhibitory activity. nih.gov The synthetic routes to these analogues leverage the stereocenters of the starting xylofuranose to establish the correct stereochemistry in the final alkaloid structures.

| Target Alkaloid Analogue | Starting Material | Key Structural Feature of Target | Reference |

| 1-Azafagomine | 2,3,5-tri-O-benzyl-D-xylofuranose | Piperidine ring | researchgate.net |

| (-)-Steviamine | 2,3,5-tri-O-benzyl-D-xylofuranose | Polyhydroxylated piperidine | mdpi.com |

| Radicamines A and B | 2,3,5-tri-O-benzyl-D-xylofuranose | Polyhydroxylated pyrrolidine | mdpi.comnih.gov |

Pyrrolizidine and Indolizidine Core Structure Synthesis

The synthesis of polyhydroxylated pyrrolizidine and indolizidine alkaloids, many of which are potent glycosidase inhibitors, represents a significant area of research in organic chemistry. While the direct synthesis of these core structures from this compound is an area of ongoing investigation, the synthesis of related iminosugar C-glycosides and functionalized pyrrolidines from this precursor demonstrates its potential in this domain. researchgate.net The synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) analogues, which are potent and selective α-mannosidase inhibitors, commences from this compound. nih.gov The key steps involve the conversion of the furanose into a nitrile, which serves as a precursor for the construction of the pyrrolidine ring. nih.gov These synthetic strategies can be adapted to access the bicyclic core structures of pyrrolizidine and indolizidine alkaloids.

Diversification into Novel Chiral Scaffolds and Specialty Materials

Beyond its applications in the synthesis of C-glycosides and natural products, this compound is a valuable starting point for the creation of diverse chiral scaffolds with potential applications in medicinal chemistry and materials science. The ability to selectively modify the hydroxyl groups and the anomeric center of the furanose ring allows for the generation of a wide range of novel structures.

The intramolecular C-arylation reaction mentioned earlier is a prime example of how this building block can be transformed into a unique tricyclic scaffold, the isochroman derivative, which is not readily accessible by other means. nih.gov Furthermore, the conversion of this compound into iminosugars and their C-glycoside derivatives provides access to a class of compounds with significant biological activities, including the inhibition of glycosidases and glycosyltransferases. mdpi.com These chiral scaffolds can be further elaborated to create libraries of compounds for drug discovery and to serve as chiral ligands in asymmetric catalysis.

Sugar-Derived Chiral Ionic Liquids Synthesis

Chiral Ionic Liquids (CILs) are a subclass of ionic liquids that possess chirality, making them useful in asymmetric synthesis, chiral recognition, and as chiral phases in chromatography. chimia.ch Carbohydrates like L-xylose are an abundant and inexpensive source of chirality, making their derivatives ideal precursors for CILs. nih.govrsc.org The synthesis of CILs from sugars typically involves the derivatization of a sugar molecule to incorporate an ionic group, thereby transferring the sugar's inherent chirality to the resulting ionic liquid. mdpi.com

The synthetic strategy often involves modifying the sugar backbone to introduce a cationic or anionic functional group. For instance, D-xylose has been used to synthesize novel CILs for applications in enantioselective catalysis. researchgate.net A common approach involves converting the sugar into a derivative that can be functionalized with an imidazolium salt, a frequent component of ionic liquids. mdpi.com Although specific research on this compound for this exact purpose is not detailed, the principles can be extrapolated from syntheses using similar protected xylose derivatives.

In a typical synthetic pathway starting from a xylose derivative, an epoxide can be formed and subsequently opened by a nucleophilic attack from imidazole. The resulting product is then quaternized with an alkyl halide, such as methyl iodide, to form the cationic part of the ionic liquid. Anion exchange can then be performed to introduce different anions, tuning the properties of the final CIL. mdpi.com

The effectiveness of such xylose-derived CILs has been demonstrated in asymmetric organic reactions. For example, CILs synthesized from D-xylose have been employed as organocatalysts in the enantioselective Michael addition reaction between chalcone and diethyl malonate. mdpi.comresearchgate.net These reactions, catalyzed by the chiral environment of the CIL, can yield products with good yields and moderate enantioselectivity. researchgate.net

| Reactants | Base | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Chalcone and Diethylmalonate | Potassium Carbonate | Chloroform | Good | Moderate |

Integration into Cellulose Derivatives via Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for modifying polymers like cellulose. researchgate.net This approach allows for the covalent attachment of various functional molecules, including sugar derivatives, onto the cellulose backbone under mild conditions. Integrating a chiral molecule like a xylofuranose derivative can impart new properties to the cellulose, creating advanced, all-sugar-based materials. researchgate.net

The synthesis of these functionalized cellulose derivatives involves preparing a cellulose backbone with either azide (B81097) or alkyne groups and a corresponding sugar molecule bearing the complementary functional group. For example, 6-azido-6-deoxy-cellulose can be reacted with a xylofuranose derivative that has been modified to include an alkyne group. researchgate.net The "click" reaction forms a stable triazole ring, covalently linking the xylofuranose unit to the cellulose chain.

Research has shown that monosaccharides, including a 5-azido-5-deoxy-α,β-D-xylofuranose derivative, can be successfully "clicked" onto a cellulose backbone containing propargyl groups. researchgate.net The degree of substitution (DS), which indicates how many sugar units are attached per glucose unit of cellulose, can be controlled, though it is influenced by the steric hindrance of the reactants. researchgate.net The resulting sugar-functionalized polymers often exhibit altered solubility, allowing them to dissolve in organic solvents or even water, depending on the degree of modification. researchgate.net

| Cellulose Backbone | Functional Sugar | Achieved Functionality | Resulting Polymer Properties |

|---|---|---|---|

| 6-Azido-6-deoxy-cellulose | Propargyl D-glucopyranoside | 16-100% of reactive sites functionalized | Soluble in aprotic dipolar media (e.g., DMSO) |

| 3-O-Propargyl cellulose | 5-Azido-5-deoxy-α,β-D-xylofuranose | Incomplete conversion observed | Solubility in organic media or water depending on DS |

This methodology provides a powerful tool for creating novel biomaterials where the specific chirality and functionality of this compound can be harnessed to design materials with tailored properties for various applications.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,3,5-Tri-O-benzyl-L-xylofuranose in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR spectra of this compound provide critical insights into the electronic environment of each hydrogen atom within the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the degree of shielding experienced by a proton, which is influenced by neighboring atoms and functional groups. oregonstate.edu Deshielded protons, often those near electronegative atoms like oxygen, resonate at higher chemical shifts (downfield). oregonstate.edu

The analysis of coupling constants (J), which arise from the interaction of neighboring non-equivalent protons, is instrumental in determining the relative stereochemistry of the furanose ring. The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This allows for the determination of the puckering of the five-membered xylofuranose (B8766934) ring and the orientation of its substituents.

Detailed ¹H NMR data for the anomeric mixture of 2,3,5-tri-O-benzyl-D-xylofuranose has been reported, providing a basis for comparison with the L-enantiomer. mdpi.com The signals for the anomeric protons (H-1) of the α and β forms are typically found at distinct chemical shifts, allowing for the determination of the anomeric ratio. The complex multiplet patterns observed for the other ring protons (H-2, H-3, H-4, and H-5) and the methylene (B1212753) protons of the benzyl (B1604629) groups require advanced techniques for full assignment. mdpi.com

Interactive Table: Representative ¹H NMR Chemical Shifts for Xylofuranose Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| Anomeric (H-1) | 5.0 - 5.5 | Chemical shift is highly dependent on the anomeric configuration (α or β). |

| Ring Protons (H-2, H-3, H-4) | 3.8 - 4.5 | Overlapping multiplets are common in this region. |

| Exocyclic Protons (H-5a, H-5b) | 3.5 - 3.8 | Often appear as distinct signals due to their diastereotopic nature. |

| Benzyl CH₂ | 4.4 - 4.8 | Typically appear as multiple distinct singlets or AB quartets. |

| Aromatic (Ph-H) | 7.2 - 7.4 | Complex multiplet pattern characteristic of benzyl groups. |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and chemical environment. nih.gov

The spectrum allows for the unambiguous identification of the five carbon atoms of the xylofuranose ring and the carbons of the three benzyl protecting groups. The anomeric carbon (C-1) is particularly diagnostic, resonating at a significantly different chemical shift compared to the other ring carbons. The signals for the benzylic methylene carbons and the aromatic carbons provide further confirmation of the protecting group installation. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

Interactive Table: Representative ¹³C NMR Chemical Shifts for Benzylated Furanose Derivatives

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

| Anomeric (C-1) | 95 - 105 | The chemical shift is sensitive to the anomeric configuration. |

| Ring Carbons (C-2, C-3, C-4) | 75 - 85 | Resonate in a relatively narrow range. |

| Exocyclic Carbon (C-5) | 68 - 72 | Typically found at a slightly higher field than other ring carbons. |

| Benzyl CH₂ | 70 - 75 | Multiple signals may be observed for the three benzyl groups. |

| Aromatic (Ph-C) | 127 - 138 | Includes signals for the ipso, ortho, meta, and para carbons of the phenyl rings. |

Note: The provided chemical shift ranges are approximate and can be influenced by the solvent and specific substitution patterns.

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled to each other, typically those on adjacent carbons. researchgate.net Cross-peaks in the COSY spectrum reveal the ¹H-¹H connectivity network, allowing for the tracing of the proton sequence around the furanose ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon, providing a powerful tool for assigning the carbon signals based on the already established proton assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly useful for connecting different fragments of the molecule, such as linking the benzyl protecting groups to the specific hydroxyl positions on the xylofuranose ring. It can also confirm the connectivity between the C-1 anomeric carbon and other protons in the ring, further solidifying the structural assignment. columbia.edu

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound in solution, leaving no ambiguity in the assignment of its constituent atoms. science.gov

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique offers an unparalleled level of detail, revealing not only the connectivity but also the absolute configuration and preferred conformation of the molecule in the solid state.

The growth of high-quality single crystals of a compound is a prerequisite for X-ray diffraction analysis. nih.gov For 2,3,5-tri-O-benzyl-D-xylofuranose, single crystals have been successfully grown, and their structure was determined. mdpi.com This analysis confirmed the molecular structure and provided precise data on bond lengths, bond angles, and torsion angles. mdpi.com

The crystallographic data for the D-enantiomer revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.com The absolute configuration of the chiral centers in the xylofuranose ring can be unambiguously determined from the diffraction data, often through the use of the Flack parameter. researchgate.net The analysis also reveals the puckering of the furanose ring, which for the D-xylofuranose derivative was found to be a C3-endo, C2-exo (N-type) conformation. researchgate.net This detailed conformational information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Interactive Table: Crystallographic Data for 2,3,5-Tri-O-benzyl-D-xylofuranose

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| a (Å) | 5.67 | researchgate.net |

| b (Å) | 16.23 | researchgate.net |

| c (Å) | 24.56 | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 90 | researchgate.net |

| γ (°) | 90 | researchgate.net |

| Temperature (K) | 100 | mdpi.com |

| R1 | 0.0171 | mdpi.com |

Note: The crystallographic data for the L-enantiomer, this compound, would be expected to be very similar, with the primary difference being the opposite absolute configuration at all chiral centers.

To obtain the most accurate electron density distribution and atomic positions from X-ray diffraction data, advanced refinement methods can be employed. Hirshfeld Atom Refinement (HAR) is one such method that goes beyond the standard independent atom model (IAM) by using aspherical atomic scattering factors derived from quantum mechanical calculations. researchgate.net

The application of HAR to the crystal structure of 2,3,5-tri-O-benzyl-D-xylofuranose has led to a highly refined structural model with a very low R1 value of 0.0171. mdpi.com This level of refinement provides more accurate bond lengths and angles, particularly for hydrogen atoms, which are typically difficult to locate precisely with standard methods. The detailed analysis of the refined structure can also provide insights into intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which govern the crystal packing. researchgate.netnih.govnih.gov Hirshfeld surface analysis, often used in conjunction with HAR, allows for the visualization and quantification of these intermolecular contacts. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic molecules, providing information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a complex, protected monosaccharide like this compound, MS is instrumental in confirming its molecular weight and providing evidence for its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₂₆H₂₈O₅. nih.govbiosynth.com The theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. Experimental determination of this value is typically achieved using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. mdpi.com The close correlation between the calculated and measured exact mass provides unambiguous confirmation of the compound's elemental composition.

The analysis of the corresponding D-enantiomer, which has the identical molecular formula and mass, has been performed using an ESI-qTOF ultrahigh-resolution mass spectrometer. mdpi.com The data obtained confirms the expected molecular weight. The exact mass for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) is typically reported.

| Molecular Formula | Calculated Exact Mass (Da) | Ion Adduct | Reference |